Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
Description
Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate is a heterocyclic compound featuring a fused benzofuropyrimidine core substituted with a 4-fluorophenyl group and an ethyl acetate side chain. This compound belongs to a class of derivatives known for their biological activities, including analgesic, anti-inflammatory, and antimicrobial properties . Its synthesis typically involves an aza-Wittig reaction followed by recrystallization from ethanol/dichloromethane mixtures, yielding high-purity crystals suitable for structural characterization via X-ray diffraction . The coplanar arrangement of the benzofuropyrimidine system and the twisted phenyl ring (dihedral angle: 54.23°) contribute to its unique intermolecular interactions, such as weak C–H⋯O bonds, which stabilize the crystal lattice .
Properties
CAS No. |
877657-59-5 |
|---|---|
Molecular Formula |
C20H15FN2O5 |
Molecular Weight |
382.347 |
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C20H15FN2O5/c1-2-27-16(24)11-22-17-14-5-3-4-6-15(14)28-18(17)19(25)23(20(22)26)13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3 |
InChI Key |
HFLMFVHCOROYHA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ. These receptors play crucial roles in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
The compound interacts with its targets (PPARs) as a potent triple-acting agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPARs and activates them, leading to changes in the expression of specific genes.
Biochemical Pathways
The activation of PPARs affects various biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis. The downstream effects of these pathways can lead to changes in cellular function and overall organism health.
Result of Action
The activation of PPARs by this compound can lead to a variety of molecular and cellular effects. These may include changes in lipid and glucose metabolism, reduced inflammation, and potential anticancer effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors can include the presence of other compounds, pH, temperature, and the specific cellular environment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
4-Chlorophenyl Analogs
Ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1,2-a]benzo[4,5]furo[3,2-d]pyrimidin-3-yl]acetate (CAS-related analog) replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety. This substitution increases molecular weight (Cl vs. The crystal structure reveals greater torsional angles (71.00° and 62.59° for two independent molecules) between the pyrimidinone and benzene rings, suggesting reduced coplanarity compared to the fluorinated parent compound .
Methyl-Substituted Benzimidazole Derivatives
Ethyl 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetate (compound 3 in ) lacks the fused benzofuropyrimidine system but retains the 4-fluorophenyl and ethyl ester groups. Its synthesis via alkylation (ethyl bromoacetate, K₂CO₃) yields a simpler structure with a benzimidazole core. Despite structural differences, this compound exhibits similar chromatographic behavior (Rf = 0.71 in dichloromethane/diethyl ether/methanol) and a molecular ion peak at m/z 299.250 ([M + H]⁺), comparable to the parent compound’s LC–MS profile .
Functional Group Modifications
Sulfonamide Derivatives
Ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate (compound 3c in ) replaces the benzofuropyrimidine core with a sulfonamide group . This modification reduces aromaticity but retains the ethyl ester and 4-fluorophenyl motifs. NMR data (δ 1.33 ppm for CH₃, 3.93 ppm for CH₂) and HRMS (m/z 262.0500 [M + H]⁺) highlight distinct spectroscopic signatures compared to the benzofuropyrimidine-based parent compound .
Pyrazole-Based Analogs
Ethyl 2-[5-amino-4-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]acetate () incorporates a trifluoromethylpyrazole ring instead of benzofuropyrimidine. The trifluoromethyl group enhances metabolic stability, as evidenced by its use in antimalarial drug candidates. However, its synthesis requires multistep reactions (e.g., NaHCO₃ washing, NH₄OH treatment), yielding lower overall efficiency (65.3%) compared to the parent compound’s streamlined aza-Wittig route .
Table 1: Key Structural Features
Q & A
Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuropyrimidin-1-yl]acetate?
Answer: The compound is typically synthesized via aza-Wittig reactions using ethyl 2-(chlorosulfonyl)acetate and 4-fluoroaniline derivatives. Key steps include:
- Reaction Conditions : Dichloromethane or ethanol as solvents, room temperature, and catalytic bases (e.g., EtONa).
- Yield Optimization : Recrystallization from ethanol/dichloromethane (1:2 v/v) yields high-purity crystals (79–85%) .
Example Protocol :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | 4-fluoroaniline, ethyl 2-(chlorosulfonyl)acetate, DCM | 2 h | 79% |
| 2 | Recrystallization (EtOH:DCM) | 24 h | 85% |
Q. How is the compound structurally characterized post-synthesis?
Answer: Characterization involves:
- NMR Spectroscopy : H and C NMR confirm substituent integration (e.g., methylene protons at δ 3.93 ppm, aromatic protons at δ 7.03–7.40 ppm) .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing coplanarity of benzofuropyrimidine cores (max. deviation: 0.057 Å) and dihedral angles (e.g., 54.23° for phenyl twists) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 262.0500) .
Q. What preliminary biological activities are reported for this compound?
Answer: Early studies highlight:
- Analgesic/Anti-inflammatory Activity : Benzofuropyrimidine derivatives show COX-2 inhibition in murine models .
- Enzyme Inhibition : Structural analogs target mitochondrial VDAC1 (voltage-dependent anion channel 1), reducing apoptosis in cell cultures .
Advanced Research Questions
Q. How can crystallographic disorder in X-ray structures of this compound be resolved?
Answer: Crystallographic disorder (e.g., split positions for C11, C12) is addressed using:
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Answer: SAR strategies include:
Q. What experimental approaches reconcile discrepancies between in vitro and in vivo biological data?
Answer: Discrepancies arise from metabolic stability or solubility. Mitigation strategies:
Q. How can computational modeling predict binding modes with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with VDAC1 (PDB: 3EMU), highlighting hydrogen bonds with fluorophenyl and acetamide groups .
- MD Simulations : GROMACS assesses stability of ligand-target complexes (RMSD < 2.0 Å over 100 ns) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
